molecular formula C17H19ClN2O3 B2647438 2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate CAS No. 883299-45-4

2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate

Cat. No.: B2647438
CAS No.: 883299-45-4
M. Wt: 334.8
InChI Key: QVLZDFWSBPRXOM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method is the reaction of substituted phenylhydrazine with α, β-unsaturated aldehydes or ketones, catalyzed by vitamin B1 . This reaction is characterized by high yields and simple operation, making it suitable for both laboratory and industrial production.

Industrial Production Methods

In industrial settings, the synthesis of pyrazole derivatives can be scaled up using microwave-assisted reactions or heterogeneous catalytic systems. These methods offer advantages such as reduced reaction times and improved yields, making them efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate stands out due to its specific structural features, such as the presence of a 4-chlorophenyl group and a 3,5-dimethyl-1H-pyrazol-1-yl moiety.

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 3-(3,5-dimethylpyrazol-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-11-8-12(2)20(19-11)13(3)9-17(22)23-10-16(21)14-4-6-15(18)7-5-14/h4-8,13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLZDFWSBPRXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CC(=O)OCC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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